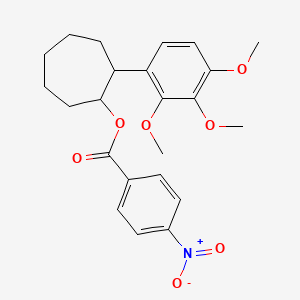
2-(2,3,4-Trimethoxyphenyl)cycloheptyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,4-Trimethoxyphenyl)cycloheptyl 4-nitrobenzoate is an organic compound with a complex structure that includes a trimethoxyphenyl group, a cycloheptyl ring, and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trimethoxyphenyl)cycloheptyl 4-nitrobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,3,4-trimethoxybenzaldehyde with cycloheptanone in the presence of a base to form the corresponding cycloheptyl derivative. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)cycloheptyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(2,3,4-trimethoxyphenyl)cycloheptyl 4-aminobenzoate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 2-(2,3,4-Trimethoxyphenyl)cycloheptyl 4-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,3,4-Trimethoxyphenyl)cycloheptyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 2-(2,3,4-Trimethoxyphenyl)cycloheptyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The nitrobenzoate moiety may also play a role in the compound’s biological effects by undergoing reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3,4-Trimethoxyphenyl)cycloheptyl acetate
- 2-(2,3,4-Trimethoxyphenyl)cycloheptyl sulfanylacetate
- 2-(2,3,4-Trimethoxyphenyl)cycloheptyl 4-aminobenzoate
Uniqueness
2-(2,3,4-Trimethoxyphenyl)cycloheptyl 4-nitrobenzoate is unique due to its combination of a trimethoxyphenyl group, a cycloheptyl ring, and a nitrobenzoate moiety.
Properties
CAS No. |
22795-90-0 |
|---|---|
Molecular Formula |
C23H27NO7 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[2-(2,3,4-trimethoxyphenyl)cycloheptyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H27NO7/c1-28-20-14-13-18(21(29-2)22(20)30-3)17-7-5-4-6-8-19(17)31-23(25)15-9-11-16(12-10-15)24(26)27/h9-14,17,19H,4-8H2,1-3H3 |
InChI Key |
MAFBUJOWFLDDIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CCCCCC2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















